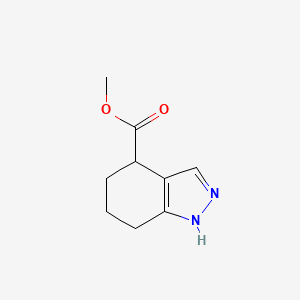

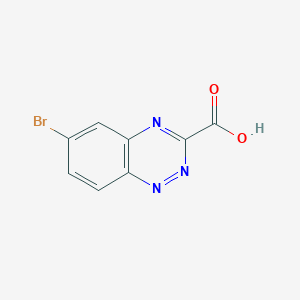

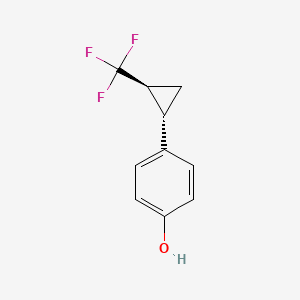

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Applications De Recherche Scientifique

Flexible and Electronic Applications

A study by Hinz (2019) on carbazole-based substituents, including derivatives similar to 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole, showcased their potential in main-group and transition-metal chemistry due to their flexible bulkiness and electronic non-innocence. These properties make them suitable for various applications, including electronic materials and catalysts (Hinz, 2019).

Photovoltaic and Light-emitting Applications

Venkateswararao et al. (2014) synthesized organic dyes containing carbazole as a donor and π-linker, demonstrating their efficiency as sensitizers for dye-sensitized solar cells (DSSCs). The introduction of tert-butyl groups at specific positions significantly influenced the optical and electrochemical properties, indicating the critical role of structural modification on performance (Venkateswararao et al., 2014).

Sensing and Detection Technologies

A study by Sun et al. (2017) on carbazole modified salicylaldimines and their difluoroboron complexes highlighted the importance of tert-butyl and trifluoromethyl groups in organogelation, which significantly affects the materials' piezofluorochromic behaviors. These findings suggest potential applications in stimuli-responsive multifunctional soft materials, beneficial for sensing technologies (Sun et al., 2017).

Pharmaceutical and Herbicide Research

Research into the antitumor and herbicidal activities of carbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, has shown promising results. Mendes et al. (2019) discovered that these compounds could act as post-emergent herbicides by affecting photosystem II in plants. Similarly, Murali et al. (2017) identified specific carbazole derivatives as potent antitumor agents, demonstrating the potential for development into therapeutic drugs (Mendes et al., 2019); (Murali et al., 2017).

Advanced Material Development

Li et al. (2021) demonstrated the synthesis of 9-borafluorene derivatives with 3,6-di-tert-butyl carbazole-functionalization, achieving nearly 100% photoluminescence quantum yields. This high performance indicates potential applications in bioimaging and light-emitting devices (Li et al., 2021).

Propriétés

IUPAC Name |

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRQRPFXZFMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)

![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)

![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)